N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide
Description
N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with methoxy and methyl groups, a thiophene ring with dimethyl substitutions, and a sulfonamide functional group. The combination of these functional groups and heterocyclic rings contributes to its distinctive chemical behavior and potential utility in research and industry.
Properties
IUPAC Name |
N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-8-5-6-11(18-4)13(14-8)15-20(16,17)12-7-9(2)19-10(12)3/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVFWDEFVLOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling and subsequent sulfonamide formation. Key steps may include:
Preparation of 3-methoxy-6-methylpyridine: This can be synthesized through the methylation of 3-hydroxy-6-methylpyridine using methyl iodide in the presence of a base.
Synthesis of 2,5-dimethylthiophene: This intermediate can be prepared via the cyclization of 2,5-dimethyl-1,4-dithiane followed by oxidation.
Coupling Reaction: The pyridine and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy and methyl groups on the pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxy-6-methylpyridin-2-yl)thiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
(3-methoxy-6-methylpyridin-2-yl)methanamine: Lacks the thiophene ring and sulfonamide group.
2,5-dimethylthiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
N-(3-methoxy-6-methylpyridin-2-yl)-2,5-dimethylthiophene-3-sulfonamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical properties and potential applications. The presence of both pyridine and thiophene rings, along with the sulfonamide group, allows for diverse reactivity and interactions in chemical and biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
